molecular formula C8H11N3O3 B2840304 1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid CAS No. 1909286-60-7

1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid

Cat. No.: B2840304
CAS No.: 1909286-60-7
M. Wt: 197.194
InChI Key: MNPYANWHSJEFHD-RNFRBKRXSA-N
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Description

1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative characterized by a chiral cyclopentyl substituent with a hydroxyl group at the (1R,2R) position. This stereochemical configuration is critical for its biological interactions, particularly in enzyme inhibition. The compound’s carboxylic acid group and triazole ring enable hydrogen bonding and aromatic interactions, making it a candidate for targeting enzymes like phosphodiesterases (PDEs) or kinases .

Properties

IUPAC Name

1-[(1R,2R)-2-hydroxycyclopentyl]triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c12-7-3-1-2-6(7)11-4-5(8(13)14)9-10-11/h4,6-7,12H,1-3H2,(H,13,14)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPYANWHSJEFHD-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclopentyl ring. One common method is the cyclization of a suitable precursor, such as a diol, under acidic conditions. The triazole ring can be introduced through a [3+2] cycloaddition reaction, often using azides and alkynes as starting materials.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Tautomerism and Structural Dynamics

The compound exhibits ring-chain tautomerism between the open-chain aldehyde form and cyclic hemiacetal structure. NMR studies of analogous triazole-carboxylic acids show:

  • Aldehyde dominance : Strong signals at δ 10.30 ppm (CHO) and δ 13.77 ppm (COOH) in DMSO-d₆ .

  • Cyclic form traces : Weak CH signals at δ 9.26 ppm .

  • Solvent polarity and temperature influence equilibrium, favoring the open form in polar aprotic solvents .

Derivatization Reactions

The carboxylic acid group enables diverse modifications:

Esterification

  • Reagents: SOCl₂/ROH or DCC/DMAP.

  • Example: Methyl ester formation enhances lipophilicity for pharmacological studies .

Amidation

  • Reagents: EDC/HOBt, primary/secondary amines.

  • Application: Prodrug development (e.g., peptide conjugates) .

Salt Formation

  • React with bases (NaOH, K₂CO₃) to form water-soluble salts .

Table 2: Derivatization Examples

Reaction TypeProductConditionsYieldSource
Amidation1-[(1R,2R)-2-hydroxycyclopentyl]triazole-4-carboxamideEDC, HOBt, DCM78%
EsterificationMethyl 1-[(1R,2R)-2-hydroxycyclopentyl]triazole-4-carboxylateMeOH, H₂SO₄85%

Stability and Reactivity

  • pH Sensitivity : The carboxylic acid group (pKa ~2.5–3.0) deprotonates in physiological conditions, affecting solubility .

  • Thermal Decomposition : Degrades above 175°C, forming CO₂ and cyclopentyl fragments .

  • Oxidative Stability : Resists oxidation under ambient conditions but degrades with strong oxidizers (e.g., KMnO₄) .

Analytical Characterization

  • ¹H NMR : δ 7.53 ppm (aromatic H), δ 10.30 ppm (CHO), δ 13.77 ppm (COOH) .

  • MS (CI) : m/z 261 [M+H]⁺ .

  • IR : 1705 cm⁻¹ (C=O), 3200–2500 cm⁻¹ (OH stretch) .

Scientific Research Applications

Biological Activities

Research has shown that 1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid exhibits a range of biological activities:

  • Antimicrobial Properties : Triazole derivatives are known for their effectiveness against various pathogens. Studies indicate that this compound demonstrates significant antimicrobial activity, making it a candidate for developing new antibiotics .
  • Antifungal Activity : The triazole moiety is particularly effective against fungal infections. Compounds similar to this compound have been evaluated for their antifungal properties in clinical settings .
  • Anticancer Potential : Several studies have explored the anticancer properties of triazole derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Synthetic Methods

The synthesis of this compound can be achieved through several methods:

  • Click Chemistry : Utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring efficiently.
  • Huisgen Reaction : A classic method for synthesizing triazoles that involves the reaction of azides with alkynes under mild conditions .
  • Functionalization Strategies : Various functionalization techniques can be employed to modify the hydroxycyclopentyl group or introduce additional substituents to enhance biological activity.

Anticancer Activity

One notable study investigated the effects of this compound on HCT116 colon cancer cells. The compound demonstrated an IC50 value of 0.43 µM, indicating potent anticancer activity compared to other known compounds . The mechanism involved the induction of apoptosis and inhibition of cell migration.

Antimicrobial Efficacy

Another research highlighted the antimicrobial efficacy of triazole derivatives similar to this compound against resistant bacterial strains. The study showed that these compounds could inhibit bacterial growth effectively, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism by which 1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential cellular processes, such as cell wall synthesis or protein function.

Comparison with Similar Compounds

Triazole-4-Carboxylic Acid Derivatives with Aminofurazan Substituents

Examples: 1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl-1H-triazole-4-carboxylic acid derivatives (Pande et al., 2005; Olesen et al., 2003)

  • Structural Differences: The aminofurazan group replaces the hydroxycyclopentyl moiety, introducing a planar, electron-deficient heterocycle.
  • Functional Insights :
    • These derivatives are potent GSK-3β inhibitors (IC₅₀ = 10–50 nM) but show reduced selectivity against CDK-2 (IC₅₀ = 1–5 μM) .
    • The absence of a chiral center in the substituent reduces stereochemical complexity compared to the target compound.
  • Key Data :
Property 1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic Acid Aminofurazan Derivatives
Target Affinity (GSK-3β) Not reported IC₅₀ = 10–50 nM
Selectivity (CDK-2) Not reported 20–100-fold lower
Solubility Likely higher due to polar hydroxyl group Moderate (lipophilic substituents)

Pyrazole-4-Carboxylic Acid Derivatives

Example : 1-[1-(tert-Butoxycarbonyl)azepan-4-yl]-1H-pyrazole-4-carboxylic acid ()

  • Structural Differences : Pyrazole replaces triazole; azepane ring introduces a seven-membered nitrogen-containing group.
  • Functional Insights :
    • The tert-butyl ester acts as a protecting group, enhancing stability during synthesis. Hydrolysis yields the active carboxylic acid.
    • The azepane group may improve blood-brain barrier penetration compared to the hydroxycyclopentyl group .

Bicyclic Triazole-4-Carboxylic Acid Esters

Examples : Intermediate 24 and 26 from European Patent ()

  • Structural Differences : Bulky bicyclic substituents (e.g., pyrroloimidazolone, azabicyclohexane) replace the hydroxycyclopentyl group.
  • Functional Insights: These esters serve as prodrugs, with the tert-butyl group improving oral bioavailability.

Dasantafil (PDE5 Inhibitor)

Structure: 7-[(3-Bromo-4-methoxyphenyl)methyl]-1-ethyl-8-[(1R,2R)-2-hydroxycyclopentyl]amino-purine-2,6-dione ()

  • Structural Differences : Purine-dione core vs. triazole-carboxylic acid.
  • Functional Insights: Shares the (1R,2R)-2-hydroxycyclopentylamino group, critical for PDE5 inhibition (IC₅₀ = 0.1–1 nM). The carboxylic acid in the target compound may offer stronger ionic interactions compared to the purine core’s hydrogen-bonding motifs .

Imidazole-4-Carboxylic Acid Derivatives

Examples : Flavoxate-related compounds ()

  • Structural Differences : Imidazole replaces triazole; lacks the hydroxycyclopentyl group.
  • Used as pharmaceutical standards, emphasizing their stability and reproducibility .

Triazole-4-Carboxylic Acid with Difluoromethoxyphenyl Substituent

Example : 1-[4-(Difluoromethoxy)phenyl]-5-methyltriazole-4-carboxylic acid ()

  • Structural Differences : Difluoromethoxyphenyl group enhances lipophilicity.
  • Functional Insights :
    • Fluorine atoms improve metabolic stability and membrane permeability.
    • The methyl group at position 5 may sterically hinder off-target interactions .

Biological Activity

1-[(1R,2R)-2-Hydroxycyclopentyl]triazole-4-carboxylic acid is a compound belonging to the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C₅H₈N₄O₃
  • Molecular Weight : 197.19 g/mol
  • CAS Number : 1305712-57-5

Triazole derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound involves modulation of neurotransmitter systems and inhibition of certain metabolic pathways. Research indicates that compounds within this class can act as agonists or antagonists at various receptors, including GABA receptors and dopamine receptors, impacting neurological functions and behaviors .

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits significant antibacterial activity against various strains of bacteria. For instance, studies have shown that triazole derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm)
E. coli1015
S. aureus520

Anticancer Activity

The anticancer potential of triazole compounds has also been investigated. Studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. In vitro studies demonstrate that this compound can reduce the viability of various cancer cell lines, including breast and prostate cancer cells .

Neuropharmacological Effects

Research has highlighted the neuropharmacological effects of triazole derivatives, particularly their interactions with neurotransmitter systems. The compound has shown promise in modulating dopaminergic pathways, which are crucial for treating neuropsychiatric disorders such as schizophrenia and depression. Animal studies suggest that it may enhance cognitive functions and reduce anxiety-like behaviors .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. Results indicated that this compound exhibited superior activity against multi-drug resistant bacterial strains compared to traditional antibiotics .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound led to a significant decrease in cell viability (IC50 = 15 µM) and induced apoptosis through caspase activation pathways .

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